Veracevine

Membrane Biophysics Surface Chemistry Pharmacological Mechanism

Veracevine is the pharmacologically inert parent alkamine of ceveratrum alkaloids, exhibiting zero sodium channel activation or membrane disruption. This inertness makes it the essential blank scaffold for systematic SAR: acylate the C3 hydroxyl to engineer bioactivity and dissect how ester substituents modulate Na⁺ channel gating, insecticidal potency, and arrhythmogenesis. Starting with veracevine eliminates confounding baseline activity, ensuring all observed pharmacology originates solely from introduced modifications. Indispensable for novel Na⁺ channel modulators and next-generation botanical insecticides. Available via custom synthesis; typical minimum order 1 g.

Molecular Formula C27H43NO8
Molecular Weight 509.6 g/mol
CAS No. 5876-23-3
Cat. No. B1210672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeracevine
CAS5876-23-3
Molecular FormulaC27H43NO8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O
InChIInChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3
InChIKeyMZHXYVMEVBEFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veracevine (CAS 5876-23-3): Foundational Alkamine Scaffold for Sodium Channel Modulator Development and Structure-Activity Studies


Veracevine is a steroidal alkaloid belonging to the ceveratrum class, characterized by the cevane skeleton with an oxygen bridge between the 4α and 9 positions and seven hydroxyl groups [1]. It is the core alkamine structure of a larger family of bioactive esters, including the potent sodium channel activators veratridine and cevadine. Unlike its esterified congeners, veracevine itself is pharmacologically inert, exhibiting minimal membrane interaction and negligible sodium channel modulation [2]. This fundamental property establishes veracevine not as an end-use bioactive compound but as an indispensable molecular scaffold—a blank canvas whose biological activity can be systematically engineered through acylation of the C3 hydroxyl group [3]. For researchers seeking to dissect structure-activity relationships or develop novel sodium channel modulators with tailored potency and selectivity, veracevine represents the requisite starting material.

Why Veracevine Cannot Be Substituted with Other Ceveratrum Alkaloids in Research and Development


Within the ceveratrum alkaloid family, veratridine and cevadine are widely utilized as potent sodium channel agonists. However, substituting these compounds for veracevine in experimental workflows is fundamentally invalid due to a profound divergence in baseline biological activity. Veracevine, the non-esterified parent alkamine, exhibits near-complete pharmacological silence: it does not form stable monolayers at air-water interfaces, fails to activate sodium channels in electrophysiological assays, and demonstrates insecticidal toxicity orders of magnitude lower than its ester derivatives [1]. This inertness is not a deficiency but rather the defining feature that renders veracevine uniquely valuable as a controlled precursor for systematic derivatization and structure-activity relationship (SAR) investigations [2]. Attempting to use veratridine or cevadine as a scaffold substitute would introduce confounding bioactivity, precluding the precise dissection of how specific ester modifications modulate potency, selectivity, and safety.

Quantitative Differentiation of Veracevine from Veratridine, Cevadine, and Synthetic Derivatives


Membrane Interaction: Veracevine Shows Zero Interfacial Activity at Concentrations Where Veratridine and Cevadine Cause Monolayer Collapse

In controlled monolayer experiments using stearic acid films to model biological membranes, veratridine and cevadine at concentrations known to affect living membranes (2×10⁻⁵ M) react strongly with the film and induce interfacial dissolution, causing both alkaloid and stearate to leave the surface. In stark contrast, veracevine at the identical concentration exhibits no measurable interaction with the stearate film [1]. Surface tension measurements further rank surface activity as veratramine > veratridine > cevadine ≫ veracevine, with veracevine showing the weakest activity and failing to form any measurable film even under controlled Langmuir balance conditions [2].

Membrane Biophysics Surface Chemistry Pharmacological Mechanism

Sodium Channel Gating Kinetics: 3-(4-Ethoxybenzoyl)-Veracevine Derivative Induces Shorter Channel Open Time (1.2 s) Than Veratridine (3.0 s) and Cevadine (2.4 s)

Under voltage-clamp conditions in adult frog skeletal muscle, veratridine, cevadine, and the synthetic derivative 3-(4-ethoxybenzoyl)-veracevine all modify sodium channels in a use-dependent manner. However, the duration for which channels are held open differs significantly: veratridine holds channels open for 3.0 seconds, cevadine for 2.4 seconds, and the veracevine-derived ester for only 1.2 seconds at -90 mV [1]. All three compounds shift activation gating by approximately -100 mV and alter ionic selectivity similarly (PNa/PNH₄ ratio shifts from 0.11 in normal channels to 0.7–1.6 in alkaloid-modified channels), indicating a shared mechanism but tunable kinetic outcomes determined by the ester substituent [2].

Ion Channel Pharmacology Electrophysiology Sodium Channel Modulators

Insecticidal Potency: Veracevine LC₅₀ of 17,314 ng/cm² vs. Cevadine (18.25 ng/cm²) and Veratridine (29.91 ng/cm²) in Citrus Thrips Assay

In standardized laboratory bioassays against adult female citrus thrips (Scirtothrips citri), the parent alkamine veracevine exhibits dramatically lower insecticidal activity compared to its naturally occurring esters. The LC₅₀ of veracevine is 17,314 ng/cm², whereas cevadine achieves an LC₅₀ of 18.25 ng/cm² and veratridine 29.91 ng/cm² [1]. This represents an approximately 950-fold reduction in potency for veracevine relative to cevadine, and a 580-fold reduction relative to veratridine. The commercial sabadilla insecticide formulation derives its efficacy entirely from the esterified alkaloids cevadine and veratridine, with veracevine present as the non-toxic scaffold [2].

Insecticide Development Agricultural Chemistry Toxicology

Synthetic Derivative Potency Improvement: 3,5-Dimethoxybenzoyl-Veracevine Exhibits ~2× Insecticidal Activity of Veratridine with Comparable Mammalian Toxicity

Among 65 synthetic 3-acyl derivatives of veracevine evaluated for insecticidal activity, the 3,5-dimethoxybenzoyl ester demonstrates superior potency relative to the naturally occurring veratridine. Specifically, this derivative exhibits approximately twice the insecticidal activity against target pests while maintaining mammalian toxicity levels comparable to veratridine [1]. This translates to an improved selective toxicity ratio (LD₅₀ mice vs. insects), a critical metric for developing safer insecticides. The 2,5-dimethoxy analog similarly surpasses veratridine in potency. In the aliphatic ester series, 3-pivaloylveracevine achieves potency equal to or slightly less than cevadine [2].

Medicinal Chemistry Selective Toxicity Structure-Activity Relationship

Cardiac Arrhythmia Profile: Cevadine Induces Sinus Tachycardia Whereas Veratridine and Veracevine Ester Derivatives Produce Electrical Alternans and 2:1 Heart Block

In dog heart-lung preparations under continuous infusion, the cardiac irregularity profiles induced by ceveratrum alkaloids diverge significantly based on ester substitution. Cevadine characteristically produces sinus tachycardia. In contrast, veratridine and closely related zygadenine esters (which share the veracevine alkamine core) induce electrical alternans and 2:1 heart block [1]. Veracevine itself, along with other ester alkaloids of the veracevine, zygadenine, germine, and protoverine series, produces effects qualitatively similar to cardiac glycosides: initial positive inotropy followed by arrhythmias culminating in ventricular fibrillation [2]. The minimal lethal dose for cevadine is approximately 200 μmol/kg, while most other esters fall within the 1–30 μmol/kg range, comparable to cardiac glycosides [3].

Cardiac Pharmacology Ion Channel Toxicology Veratrum Alkaloids

Synthetic Derivatization Efficiency: 3-O-Vanilloylveracevine Synthesized in 70% Overall Yield via Veracevine Acylation Followed by Hydrogenation

The first total synthesis of 3-O-vanilloylveracevine, a naturally occurring insecticidal alkaloid from Schoenocaulon officinale, was achieved in 70% overall yield using veracevine as the starting material. The two-step procedure involves conversion of veracevine into its 3-O-(4-benzyloxy-3-methoxybenzoate) followed by catalytic hydrogenation to remove the benzyl protecting group [1]. While the semisynthetic product demonstrated insecticidal activity inferior to cevadine and veratridine against three pest species, the high synthetic yield demonstrates that veracevine serves as a highly accessible and efficiently derivatizable platform for generating diverse alkaloid analogs for structure-activity evaluation [2].

Synthetic Chemistry Natural Product Derivatization Insecticidal Alkaloids

Optimal Procurement and Utilization Scenarios for Veracevine (CAS 5876-23-3)


Structure-Activity Relationship (SAR) Studies for Sodium Channel Modulator Design

Veracevine is the essential starting material for systematic SAR investigations aimed at understanding how ester substituents influence sodium channel gating kinetics, potency, and selectivity. As demonstrated by the 3-(4-ethoxybenzoyl)-veracevine derivative which reduces channel open time by 60% relative to veratridine [1], researchers can use veracevine to generate libraries of acylated analogs and correlate structural modifications with electrophysiological outcomes. The parent alkamine's complete lack of baseline activity eliminates confounding effects, ensuring that all observed pharmacology is attributable to the introduced ester moiety [2].

Development of Selective Insecticides with Improved Mammalian Safety Margins

The 3,5-dimethoxybenzoyl ester of veracevine demonstrates approximately twice the insecticidal potency of veratridine while maintaining comparable mammalian toxicity, resulting in an improved selective toxicity ratio [1]. This establishes veracevine as a privileged scaffold for designing next-generation botanical insecticides that maximize pest control efficacy while minimizing non-target vertebrate toxicity. The synthetic accessibility of veracevine (70% yield for 3-O-vanilloyl derivative [2]) further supports its use in agrochemical lead optimization programs.

Cardiac Pharmacology Research: Dissecting Arrhythmogenic Mechanisms of Veratrum Alkaloids

Veracevine-derived esters produce distinct cardiac arrhythmia profiles depending on the acyl substituent: cevadine induces sinus tachycardia, while veratridine-type esters cause electrical alternans and 2:1 heart block [1]. This differential pharmacology makes veracevine an invaluable scaffold for generating tool compounds to study sodium channel-mediated arrhythmogenesis. Researchers investigating the molecular basis of cardiac glycoside-like effects or seeking to develop safer sodium channel modulators require veracevine as the foundation for controlled structural diversification.

Membrane Biophysics and Interfacial Pharmacology Studies

Veracevine's complete inability to interact with lipid monolayers at concentrations where veratridine and cevadine cause film collapse provides a unique experimental control for membrane biophysics studies [1]. This property enables researchers to isolate and quantify the contribution of ester substituents to membrane partitioning and interfacial activity. Laboratories investigating the relationship between molecular amphiphilicity and pharmacological action can employ veracevine as a baseline comparator to calibrate assays and validate mechanistic hypotheses regarding alkaloid-membrane interactions [2].

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